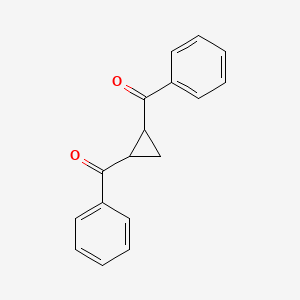

1,2-Dibenzoylcyclopropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

38400-84-9 |

|---|---|

Molecular Formula |

C17H14O2 |

Molecular Weight |

250.29 g/mol |

IUPAC Name |

(2-benzoylcyclopropyl)-phenylmethanone |

InChI |

InChI=1S/C17H14O2/c18-16(12-7-3-1-4-8-12)14-11-15(14)17(19)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |

InChI Key |

GORKAYCJASPOSC-UHFFFAOYSA-N |

SMILES |

C1C(C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Strained Ring: Unraveling the Discovery of 1,2-Dibenzoylcyclopropane

A deep dive into the historical synthesis and characterization of a cornerstone of cyclopropane (B1198618) chemistry, providing critical insights for researchers and drug development professionals.

The journey to the synthesis and understanding of 1,2-dibenzoylcyclopropane is a compelling narrative that mirrors the broader evolution of organic chemistry. From the initial theoretical postulations of strained ring systems to the eventual isolation and characterization of this unique molecule, the story is one of experimental ingenuity and a growing comprehension of chemical structure and reactivity. This in-depth technical guide explores the historical discovery of this compound, presenting the foundational experimental protocols and the key scientific minds that first brought this compound to light.

The Dawn of Cyclopropane Chemistry: August Freund's Pioneering Synthesis

The tale of this compound begins with the very discovery of its parent ring system. In 1881, the Austrian chemist August Freund achieved the first synthesis of cyclopropane.[1][2] His groundbreaking work involved the treatment of 1,3-dibromopropane (B121459) with sodium, inducing an intramolecular Wurtz reaction that resulted in the formation of the three-membered ring.[1][3][4] This seminal discovery opened the door to the exploration of a new class of compounds characterized by significant ring strain, a feature that would later be understood to impart unique chemical reactivity. Freund's work laid the theoretical and practical groundwork upon which the synthesis of substituted cyclopropanes, including this compound, would be built.

The First Synthesis of this compound: A Landmark Achievement

While the exact date and discoverer of the first synthesis of this compound are not as singularly documented as Freund's initial cyclopropane synthesis, a review of early 20th-century chemical literature points towards the foundational work on the reactions of 1,3-dihalides with sodio derivatives of β-diketones and related compounds. The synthesis of 1,2-diacylcyclopropanes emerged from these investigations.

The most widely recognized and historically significant method for the preparation of trans-1,2-dibenzoylcyclopropane is the base-catalyzed intramolecular cyclization of 1,3-dibenzoylpropane (B1583371). This transformation is a classic example of an intramolecular S\textsubscript{N}2 reaction, a cornerstone of organic synthesis.

The Prevailing Historical Synthetic Protocol

The archetypal synthesis involves the treatment of 1,3-dibenzoylpropane with a base, such as sodium hydroxide (B78521), in the presence of an elemental halogen, typically iodine. The reaction proceeds through a series of well-defined steps that highlight fundamental principles of organic reactivity.

Experimental Workflow: Historical Synthesis of trans-1,2-Dibenzoylcyclopropane

Caption: A logical workflow of the historical synthesis of trans-1,2-dibenzoylcyclopropane.

Detailed Experimental Protocols from Historical Accounts

The following protocol is a composite representation of the early methodologies for the synthesis of trans-1,2-dibenzoylcyclopropane.

Materials:

-

1,3-Dibenzoylpropane

-

Sodium Hydroxide

-

Iodine

-

Methanol

-

Water

Procedure:

-

Dissolution: 1,3-Dibenzoylpropane is dissolved in methanol.

-

Base Addition: A solution of sodium hydroxide in methanol is added to the reaction mixture. The mixture is typically warmed to ensure complete dissolution.

-

Halogenation: A solution of iodine in methanol is added dropwise to the reaction mixture. The reaction is then heated for a period of time.

-

Precipitation and Isolation: Upon cooling, the product, trans-1,2-dibenzoylcyclopropane, precipitates from the solution. The solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol or a methanol/water mixture.

Quantitative Data from Early Reports

While early 20th-century publications often lacked the extensive spectroscopic data common today, they meticulously documented physical properties. The following table summarizes the key quantitative data for trans-1,2-dibenzoylcyclopropane as reported in historical literature.

| Property | Value |

| Melting Point | ~135-137 °C |

| Appearance | Colorless or pale yellow crystals |

The Stereochemical Question: Cis vs. Trans

A crucial aspect of the chemistry of this compound is its stereochemistry. The synthesis described above predominantly yields the trans isomer. Early researchers correctly inferred the stereochemical outcome based on the principles of steric hindrance. The bulky benzoyl groups favor a conformation in the transition state of the ring-closing step that places them on opposite sides of the forming cyclopropane ring, leading to the thermodynamically more stable trans product. The synthesis and isolation of the cis isomer proved to be more challenging and was accomplished later, often through photochemical isomerization of the trans isomer or through stereospecific synthetic routes developed in the mid-20th century.

Logical Relationship of Stereoisomer Formation

Caption: The preferential formation of the trans isomer is driven by thermodynamic stability.

Conclusion: A Foundation for Modern Chemistry

The discovery and initial synthesis of this compound represent a significant milestone in the history of organic chemistry. The elegant simplicity of its preparation, coupled with the intriguing stereochemical questions it posed, provided a rich field of study for early 20th-century chemists. The experimental protocols and observational data from this era, though lacking the sophistication of modern analytical techniques, laid a robust foundation for our current understanding of cyclopropane chemistry. For today's researchers and drug development professionals, this historical perspective not only offers a fascinating glimpse into the evolution of the field but also underscores the enduring power of fundamental chemical principles. The unique conformational constraints and electronic properties of the this compound scaffold continue to inspire the design of novel therapeutics and complex molecular architectures.

References

A Theoretical Investigation into the Stereoisomeric Stability of 1,2-Dibenzoylcyclopropane

A Technical Guide for Researchers in Computational Chemistry and Drug Development

Abstract

1,2-dibenzoylcyclopropane, a key structural motif in various organic syntheses, exists as three stereoisomers: a cis (meso) form and a pair of trans enantiomers. The therapeutic and synthetic utility of molecules often hinges on their specific three-dimensional arrangement. Consequently, understanding the relative thermodynamic stability of these isomers is of paramount importance. This technical guide outlines a comprehensive theoretical framework for determining the stability of this compound stereoisomers using first-principles calculations. While direct experimental and extensive computational studies on this specific molecule are not widely published, this document presents the established computational protocols and expected theoretical data based on analogous chemical systems. The methodologies detailed herein provide a robust blueprint for researchers aiming to perform similar stability analyses on substituted cyclopropane (B1198618) systems.

Introduction: The Stereoisomers of this compound

The this compound molecule possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to three possible stereoisomers:

-

cis-1,2-Dibenzoylcyclopropane: A meso compound where the two benzoyl groups are on the same side of the cyclopropane ring. This isomer is achiral due to a plane of symmetry.

-

trans-1,2-Dibenzoylcyclopropane: A pair of enantiomers, (1R,2R)- and (1S,2S)-1,2-dibenzoylcyclopropane, where the benzoyl groups are on opposite sides of the ring.

From a qualitative standpoint, the trans isomers are anticipated to be thermodynamically more stable than the cis isomer due to the significant steric hindrance that would arise from the proximity of the two bulky benzoyl groups in the cis configuration. Computational chemistry provides the tools to quantify this stability difference.

Theoretical Methodology: A Computational Workflow

The determination of the relative stability of the cis and trans isomers of this compound involves a multi-step computational workflow. Density Functional Theory (DFT) is a widely used and reliable method for such investigations, balancing computational cost with accuracy.

Computational Protocol

A typical computational study to determine the relative stabilities would proceed as follows:

-

Initial Structure Generation: The initial 3D coordinates for the cis and trans isomers of this compound are generated using molecular modeling software.

-

Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. This is a crucial step to ensure that the calculated energies correspond to a stable point on the potential energy surface.

-

Method: Density Functional Theory (DFT) is a suitable choice. A common and effective functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for the optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Thermodynamic Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy at a given temperature (e.g., 298.15 K).

-

-

Single-Point Energy Refinement: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a more sophisticated level of theory, such as a larger basis set (e.g., cc-pVTZ) or a different DFT functional.

-

Relative Energy Calculation: The relative stability of the isomers is determined by comparing their total energies (including ZPVE corrections) or their Gibbs free energies. The most stable isomer will have the lowest energy.

Predicted Quantitative Data

While specific published data for this compound is scarce, the following tables present the expected outcomes from a DFT study as described above. The values are illustrative and serve to demonstrate how the data would be presented.

Table 1: Predicted Relative Energies of this compound Isomers

| Isomer | Relative Electronic Energy (kcal/mol) | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| trans-(1R,2R) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| cis | > 5.0 | > 5.0 | > 5.0 |

Note: The trans isomer is set as the reference (0.00 kcal/mol). The cis isomer is expected to be significantly higher in energy due to steric strain.

Table 2: Key Predicted Geometric Parameters

| Parameter | trans Isomer (Predicted) | cis Isomer (Predicted) |

| C1-C2 Bond Length (Å) | ~1.52 | ~1.53 |

| C1-C(O) Bond Length (Å) | ~1.50 | ~1.51 |

| C(O)-Ph Bond Length (Å) | ~1.49 | ~1.49 |

| C3-C1-C2-C(O) Dihedral Angle (°) | ~120 | ~0 |

Note: The dihedral angle is a key indicator of the relative orientation of the benzoyl groups.

Visualization of Theoretical Concepts

Diagrams are essential for visualizing the relationships between isomers and the computational workflow.

Caption: Stereoisomeric relationships of this compound.

Caption: Computational workflow for stability analysis.

Conclusion

Theoretical calculations, particularly DFT, provide a powerful and accessible means to investigate the relative stabilities of stereoisomers like those of this compound. The protocols outlined in this guide represent a standard and reliable approach for such studies. The anticipated results strongly suggest that the trans isomers of this compound are significantly more stable than the cis isomer, a consequence of minimizing steric repulsion between the bulky benzoyl substituents. This type of in-silico analysis is an invaluable tool in modern chemical research and drug development, enabling the prediction of molecular properties and guiding synthetic efforts toward the most stable and potentially most active chemical entities.

An In-depth Technical Guide to the Physical Properties of cis-1,2-Dibenzoylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of cis-1,2-dibenzoylcyclopropane. Due to the inherent steric strain of the cis-conformation, this isomer is significantly less stable and less readily synthesized and isolated than its trans-counterpart.[1][2] Consequently, much of the available experimental data pertains to the trans-isomer or closely related substituted analogs. This document summarizes the available data, offers predictions for the physical and spectroscopic properties of the cis-isomer based on established chemical principles, and provides detailed experimental protocols relevant to the synthesis of 1,2-dibenzoylcyclopropanes.

Comparative Physical Properties: cis- vs. trans-1,2-Dibenzoylcyclopropane

Direct experimental data for the physical properties of cis-1,2-dibenzoylcyclopropane is scarce in the scientific literature. The preference for the trans configuration is due to the significant steric hindrance that arises when the two bulky benzoyl groups are on the same side of the cyclopropane (B1198618) ring.[1][2] The trans isomer allows these groups to be positioned on opposite sides, resulting in a lower energy and more stable conformation.[2]

The following table summarizes the available experimental data for trans-1,2-dibenzoylcyclopropane, which serves as a benchmark for understanding the properties of the cis isomer.

| Property | trans-1,2-Dibenzoylcyclopropane | cis-1,2-Dibenzoylcyclopropane (Predicted) |

| Molecular Formula | C₁₇H₁₄O₂ | C₁₇H₁₄O₂ |

| Molecular Weight | 250.29 g/mol | 250.29 g/mol |

| Melting Point | Not explicitly found | Expected to be different from the trans isomer. Cis isomers often have lower melting points than trans isomers due to less efficient crystal packing, but this is not a universal rule.[3] |

| Boiling Point | 402.4 °C at 760 mmHg | Expected to be slightly lower than the trans isomer due to a potential increase in dipole moment and less stable intermolecular forces.[3] |

| Density | 1.207 g/cm³ | Expected to be similar to the trans isomer. |

| Solubility | Not explicitly found | Expected to have similar solubility in common organic solvents as the trans isomer. |

| Stability | Thermally stable | Less stable than the trans isomer; prone to isomerization. |

Spectroscopic Characterization

Spectroscopic methods are crucial for distinguishing between the cis and trans isomers of 1,2-disubstituted cyclopropanes.

¹H NMR: The proton NMR spectrum is one of the most powerful tools for differentiating cis and trans isomers. The key differences arise from the symmetry of the molecules and the coupling constants between the cyclopropyl (B3062369) protons.

-

cis-1,2-Dibenzoylcyclopropane (Predicted): Due to the plane of symmetry, the two methine protons (CH-C=O) would be chemically equivalent, and the two methylene (B1212753) protons (-CH₂-) would be diastereotopic, leading to potentially three distinct sets of signals for the cyclopropane ring protons. The coupling constant (³J) between cis protons on a cyclopropane ring is typically larger (around 7-13 Hz) than for trans protons.

-

trans-1,2-Dibenzoylcyclopropane: This isomer has a C₂ axis of symmetry, making the two methine protons equivalent and the two methylene protons equivalent. This would result in fewer signals in the ¹H NMR spectrum compared to the cis isomer. The coupling constant (³J) between trans protons is generally smaller (around 2-7 Hz).

For the related cis,trans-1,2-dibenzoyl-3-phenylcyclopropane, the ¹H NMR spectrum in CDCl₃ shows signals at δ 3.4 (d, 2H) and 3.5 (t, 1H) for the cyclopropyl protons.[4]

¹³C NMR: The chemical shifts of the carbon atoms in the cyclopropane ring are also sensitive to the stereochemistry of the substituents. The steric compression in the cis isomer would likely cause the cyclopropyl carbon signals to appear at different chemical shifts compared to the trans isomer.

The IR spectra of both isomers are expected to be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically in the region of 1670-1690 cm⁻¹. While the exact position of this band might differ slightly between the two isomers due to differences in conjugation and steric environment, the most significant differences are often found in the fingerprint region (below 1500 cm⁻¹), where the unique vibrational modes of the entire molecule occur.

For the related cis,trans-1,2-dibenzoyl-3-phenylcyclopropane in benzene (B151609), the maximum absorption (λmax) is observed at 277 nm (ε 4200).[4] It is expected that cis-1,2-dibenzoylcyclopropane would have a similar UV-Vis spectrum, with absorptions corresponding to the π → π* and n → π* transitions of the benzoyl groups.

Experimental Protocols

This procedure is adapted from the base-catalyzed ring closure of 1,3-dibenzoylpropane (B1583371).[5][6]

Materials:

-

1,3-dibenzoylpropane (1,5-diphenyl-1,5-pentanedione)

-

Sodium hydroxide (B78521)

-

Iodine

-

Deionized water

Procedure:

-

Dissolve 400 mg of 1,3-dibenzoylpropane in 5 mL of methanol in a 25-mL round-bottom flask.

-

Add 5 mL of a 0.67 M solution of sodium hydroxide in methanol to the flask.

-

Warm the mixture in a water bath (50-80 °C) and swirl until all the solid has dissolved.[5]

-

Fit the flask with a reflux condenser and a septum.

-

Slowly add 2.5 mL of a 0.67 M solution of iodine in methanol dropwise via syringe.[5]

-

After the addition is complete, continue heating the reaction for an additional 40 minutes.[5]

-

Cool the flask to room temperature and then place it in an ice bath to induce crystallization.[5]

-

Collect the crystals by vacuum filtration and wash them three times with approximately 1 mL of cold water.[5]

-

Recrystallize the crude product from a methanol/water solvent pair to obtain pure trans-1,2-dibenzoylcyclopropane.[5]

Irradiation can be used to convert between cis and trans isomers. For example, irradiation of cis,trans-1,2-dibenzoyl-3-methylcyclopropane in benzene at 300 nm leads to the formation of the trans,trans isomer.[4] A similar approach could potentially be used to generate cis-1,2-dibenzoylcyclopropane from the trans isomer, although the equilibrium is likely to heavily favor the more stable trans form.

General Protocol for Photoisomerization:

-

Dissolve the starting isomer (e.g., trans-1,2-dibenzoylcyclopropane) in a suitable solvent like benzene.

-

Degas the solution with nitrogen for 30 minutes to remove oxygen, which can quench the excited state.[4]

-

Irradiate the solution using a photoreactor with lamps of an appropriate wavelength (e.g., 300 nm).[4]

-

Monitor the reaction progress using techniques like GC-MS or HPLC.

-

Once the desired conversion is reached, remove the solvent in vacuo.

-

Separate the isomers using column chromatography.

Logical Relationships and Stability

The relationship between the cis and trans isomers is governed by their relative thermodynamic stabilities. The trans isomer is the thermodynamically favored product due to reduced steric strain. The cis isomer can be considered a kinetically controlled product in some reactions or can be accessed through photochemical isomerization, but it will tend to revert to the more stable trans form, especially at elevated temperatures.

Conclusion

While cis-1,2-dibenzoylcyclopropane remains an elusive target for isolation and detailed characterization, its properties can be inferred from the extensive data available for its trans isomer and other substituted cyclopropanes. The primary challenges in studying the cis isomer are its inherent instability and the synthetic methodologies that overwhelmingly favor the formation of the sterically preferred trans product. Future research involving low-temperature synthesis and purification techniques or advanced photochemical methods may provide a pathway to isolating and fully characterizing this higher-energy stereoisomer. For professionals in drug development, understanding the stability and potential for isomerization of such strained ring systems is critical for predicting the behavior and shelf-life of potential therapeutic agents.

References

- 1. Solved Why is the product you recovered in this experiment | Chegg.com [chegg.com]

- 2. (Solved) - Synthesis of cis 1,2 dibenzoylcyclopropane. Why is the product you... - (1 Answer) | Transtutors [transtutors.com]

- 3. longdom.org [longdom.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. sciencemadness.org [sciencemadness.org]

- 6. d.web.umkc.edu [d.web.umkc.edu]

An In-depth Technical Guide on the Physical Properties of trans-1,2-dibenzoylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of trans-1,2-dibenzoylcyclopropane. The information is compiled from various chemical databases and literature sources to serve as a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

trans-1,2-dibenzoylcyclopropane is a disubstituted cyclopropane (B1198618) derivative featuring two benzoyl groups in a trans configuration. This arrangement imparts specific stereochemical and electronic properties to the molecule.

Table 1: General and Physical Properties of trans-1,2-dibenzoylcyclopropane

| Property | Value | Source(s) |

| Chemical Name | trans-1,2-dibenzoylcyclopropane | [1][2] |

| Synonyms | cyclopropane-1,2-diylbis(phenylmethanone) | [1] |

| CAS Number | 38400-84-9 | [1][2] |

| Molecular Formula | C₁₇H₁₄O₂ | [1][2] |

| Molecular Weight | 250.29 g/mol | [2] |

| Density | 1.207 g/cm³ | [1][2] |

| Boiling Point | 402.4°C at 760 mmHg | [1][2] |

| Flash Point | 150.7°C | [1] |

| Refractive Index | 1.623 | [1][2] |

| Vapor Pressure | 1.1E-06 mmHg at 25°C | [1] |

While the synthesis protocols indicate that trans-1,2-dibenzoylcyclopropane is a crystalline solid and its melting point is a key characterization parameter, a specific melting point value is not consistently reported in the surveyed literature.[3]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of trans-1,2-dibenzoylcyclopropane.

Table 2: Spectroscopic Information for trans-1,2-dibenzoylcyclopropane

| Spectroscopic Technique | Data Availability and Notes | Source(s) |

| Fourier-Transform Infrared (FTIR) Spectroscopy | An ATR-IR spectrum is available, indicating the presence of characteristic functional groups. | [4] |

| Raman Spectroscopy | A Raman spectrum is available for this compound. | [4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific ¹H and ¹³C NMR data for trans-1,2-dibenzoylcyclopropane is not readily available in the searched literature, related compounds have been analyzed. For example, the ¹H NMR spectrum of trans, trans-1,2-dibenzoyl-3-phenylcyclopropane in CDCl₃ shows signals in the range of δ 3.5–4.3 ppm for the cyclopropyl (B3062369) protons and δ 7.2–8.2 ppm for the aromatic protons.[5] Due to the symmetry of the unsubstituted trans-1,2-dibenzoylcyclopropane, one would expect a simplified spectrum. | |

| Mass Spectrometry (MS) | Detailed mass spectral data for trans-1,2-dibenzoylcyclopropane is not explicitly provided in the searched literature. However, for the related trans, trans-1,2-dibenzoyl-3-phenylcyclopropane, GC/MS analysis showed characteristic fragment ions at m/e 105 (benzoyl cation) and 77 (phenyl cation), which are expected fragmentation patterns for benzoyl-containing compounds.[5] |

Synthesis and Experimental Protocols

The synthesis of trans-1,2-dibenzoylcyclopropane is well-documented and typically proceeds via a base-catalyzed intramolecular cyclization of 1,3-dibenzoylpropane (B1583371).[3]

3.1. Synthesis of trans-1,2-dibenzoylcyclopropane from 1,3-dibenzoylpropane

This procedure is adapted from established laboratory methods.[3]

Materials:

-

1,3-dibenzoylpropane

-

Sodium hydroxide (B78521)

-

Iodine

-

Water (ice-cold)

Equipment:

-

Round-bottom flask (25 mL)

-

Heating mantle or water bath

-

Claisen adapter

-

Reflux condenser

-

Rubber septum

-

Syringe with needle

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Glass rod

-

Ice bath

Procedure:

-

Dissolution of Starting Material: In a 25-mL round-bottom flask, combine 400 mg of 1,3-dibenzoylpropane with 5 mL of a 0.67 M solution of sodium hydroxide in methanol.

-

Heating: Gently heat the mixture in a warm water bath (50-80 °C) and swirl until all the solid has dissolved.

-

Apparatus Setup: Fit the flask with a Claisen adapter, a reflux condenser, and a rubber septum.

-

Addition of Iodine: Through the rubber septum, add 2.5 mL of a 0.67 M solution of iodine in methanol dropwise using a syringe.

-

Reaction: After the addition is complete, continue heating the reaction mixture for an additional 40 minutes.

-

Precipitation: Allow the flask to cool to room temperature, then place it in an ice bath. Add ice-cold water while stirring with a glass rod until a precipitate forms.

-

Isolation: Collect the crude product by vacuum filtration, washing the crystals with three portions of approximately 1 mL of cold water.

-

Recrystallization: Purify the product by recrystallization from a methanol/water solvent pair.

-

Drying and Characterization: Filter the purified crystals, dry them, and determine their weight and melting point.

Reaction Mechanism: The reaction proceeds through several key steps:

-

Enolate Formation: The hydroxide base deprotonates the α-carbon of 1,3-dibenzoylpropane to form a resonance-stabilized enolate.

-

Halogenation: The enolate acts as a nucleophile and attacks a molecule of iodine, resulting in an α-iodinated intermediate.

-

Second Enolate Formation: A second deprotonation occurs at the other α-carbon, forming another enolate.

-

Intramolecular Sₙ2 Reaction: The newly formed enolate performs an intramolecular nucleophilic attack, displacing the iodide and closing the three-membered ring to form the cyclopropane product.[3]

Visualizations

4.1. Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of trans-1,2-dibenzoylcyclopropane.

Caption: Workflow for the synthesis of trans-1,2-dibenzoylcyclopropane.

4.2. Reaction Mechanism Logical Relationship

This diagram outlines the logical progression of the reaction mechanism.

Caption: Logical flow of the reaction mechanism for cyclopropane ring formation.

Conclusion

This technical guide summarizes the key physical and chemical properties of trans-1,2-dibenzoylcyclopropane, along with a detailed experimental protocol for its synthesis. While a significant amount of data is available, further research is needed to fully characterize this compound, particularly in obtaining a definitive melting point and detailed NMR and mass spectrometry data. The provided information serves as a solid foundation for researchers and scientists working with this and related compounds.

References

An In-depth Technical Guide to 1,2-Dibenzoylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-dibenzoylcyclopropane, a unique molecule with potential applications in various fields of chemical and pharmaceutical research. This document details its chemical identity, physicochemical properties, and established protocols for its synthesis. While direct biological data on this compound is limited, this guide explores the known biological activities of structurally related compounds, specifically chalcones, to infer potential mechanisms of action and signaling pathways that may be relevant for future drug discovery and development efforts.

Chemical Identity and Properties

This compound is a ketone derivative of cyclopropane (B1198618), characterized by two benzoyl groups attached to adjacent carbon atoms of the cyclopropane ring. It exists as two stereoisomers: cis and trans. The trans-isomer is generally more stable and is the focus of most available literature.

CAS Numbers:

-

This compound (unspecified stereochemistry): 20030-69-7

Physicochemical Properties of trans-1,2-Dibenzoylcyclopropane

The following table summarizes the key physicochemical properties of trans-1,2-dibenzoylcyclopropane.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₂ | [1] |

| Molecular Weight | 250.29 g/mol | [1][4] |

| Appearance | White solid | [5] |

| Melting Point | 103–104 °C | [5] |

| Boiling Point | 402.4 °C at 760 mmHg | [1][4] |

| Density | 1.207 g/cm³ | [1][4] |

| Flash Point | 150.7 °C | [4] |

| Refractive Index | 1.623 | [4] |

| Vapour Pressure | 1.1E-06 mmHg at 25°C | [1] |

Synthesis of trans-1,2-Dibenzoylcyclopropane

The most common and well-documented method for the synthesis of trans-1,2-dibenzoylcyclopropane is the base-catalyzed ring closure of 1,3-dibenzoylpropane (B1583371).

Reaction Scheme

The overall reaction involves the treatment of 1,3-dibenzoylpropane with a base, such as sodium hydroxide (B78521), in the presence of iodine. The reaction proceeds through the formation of an enolate, followed by halogenation and an intramolecular SN2 reaction to form the cyclopropane ring.[6]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[5][6][7]

Materials:

-

1,3-Dibenzoylpropane

-

Sodium hydroxide (NaOH)

-

Methanol (B129727) (MeOH)

-

Iodine (I₂)

-

10% Sodium bisulfite solution (aqueous)

-

Distilled water

Equipment:

-

Three-necked round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

-

Heating mantle or water bath

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a three-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 35 g (0.14 mole) of 1,3-dibenzoylpropane in 400 ml of methanol containing 11.2 g (0.280 mole) of sodium hydroxide.

-

Warm the mixture to 45 °C while stirring to ensure the complete dissolution of the diketone.

-

Allow the solution to cool to 40 °C.

-

Slowly add a solution of 35 g (0.14 mole) of iodine in 200 ml of methanol from the dropping funnel to the stirred solution.

-

After the addition of iodine is complete, continue stirring the solution at room temperature for 1.5 hours. A white solid will precipitate during this time.[5]

-

Filter the mixture to collect the white precipitate.

-

Wash the collected solid with four 100-ml portions of water.

-

Dry the solid under vacuum to yield trans-1,2-dibenzoylcyclopropane.

-

The filtrate can be concentrated using a rotary evaporator to obtain additional product. This residue should be treated with 25 ml of aqueous 10% sodium bisulfite to reduce any remaining iodine, followed by filtration and drying.[5]

-

For further purification, the product can be recrystallized from methanol.

Synthesis Workflow

Caption: Workflow for the synthesis of trans-1,2-dibenzoylcyclopropane.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, its structural similarity to chalcones (1,3-diphenyl-2-propen-1-one) suggests that it may exhibit similar pharmacological properties. Chalcones are a class of naturally occurring compounds known for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9]

Anticancer Potential of Structurally Related Chalcones

Numerous studies have demonstrated the antiproliferative and pro-apoptotic effects of chalcones in various cancer cell lines.[8][9] A key mechanism underlying the anticancer activity of some chalcones involves the modulation of critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.

One such pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in cancer.[8]

Postulated Signaling Pathway: PI3K/AKT/mTOR Inhibition

Based on the known mechanism of action of some anticancer chalcones, it is plausible that this compound or its derivatives could exert antiproliferative effects by inhibiting the PI3K/AKT/mTOR pathway. This inhibition would lead to the downstream modulation of proteins involved in apoptosis and cell cycle regulation.

Caption: Hypothesized PI3K/AKT/mTOR signaling pathway inhibition.

Pathway Description:

-

Growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to the activation of Phosphoinositide 3-kinase (PI3K).

-

Activated PI3K phosphorylates and activates AKT (also known as Protein Kinase B).

-

AKT, a central node in this pathway, activates mTOR and inhibits the anti-apoptotic protein Bcl-2.

-

Structurally similar chalcones have been shown to inhibit PI3K. It is hypothesized that this compound could act similarly, leading to the downregulation of this survival pathway.[8]

-

Inhibition of PI3K/AKT signaling would relieve the inhibition of the pro-apoptotic protein Bax by Bcl-2.

-

Free Bax can then activate Caspase-3, a key executioner caspase, ultimately leading to programmed cell death (apoptosis).

Future Directions

The unique structural features of this compound, combining a strained cyclopropane ring with two bulky benzoyl groups, make it an intriguing candidate for further investigation. Future research should focus on:

-

Biological Screening: Evaluating the cytotoxic and antiproliferative activity of cis- and trans-1,2-dibenzoylcyclopropane against a panel of cancer cell lines.

-

Mechanism of Action Studies: If biological activity is observed, elucidating the precise molecular targets and signaling pathways involved.

-

Derivative Synthesis: Synthesizing and screening derivatives of this compound to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

-

Antimicrobial and Anti-inflammatory Testing: Exploring other potential therapeutic applications based on the known activities of chalcones and other cyclopropane-containing molecules.

Conclusion

This technical guide has consolidated the available information on this compound, providing a foundation for researchers interested in this compound. While its biological profile remains largely unexplored, the data on its synthesis and physicochemical properties, coupled with the known activities of structurally related compounds, highlight its potential as a scaffold for the development of novel therapeutic agents. The experimental protocols and hypothesized signaling pathway presented herein offer a starting point for future research endeavors in this promising area of medicinal chemistry.

References

- 1. trans-1,2-dibenzoylcyclopropane | 38400-84-9 [chemnet.com]

- 2. 38400-84-9 CAS MSDS (TRANS-1,2-DIBENZOYLCYCLOPROPANE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 1,2-Dibenzoylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibenzoylcyclopropane, a phenyl-substituted cyclopropane (B1198618), presents a compelling scaffold for chemical and pharmaceutical research. Its rigid, three-membered ring and the presence of two benzoyl groups give rise to distinct stereoisomers with unique chemical and physical properties. This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of this compound. While specific experimental data for certain analytical techniques are not publicly available, this document compiles known information and provides expected characteristics based on established principles of organic chemistry. Furthermore, the potential biological significance of the cyclopropane moiety is discussed, offering a perspective for its application in drug discovery and development.

Molecular Structure and Stereoisomerism

This compound (C₁₇H₁₄O₂) is a ketone featuring a cyclopropane ring substituted with two benzoyl groups on adjacent carbon atoms. The presence of two stereocenters at the C1 and C2 positions of the cyclopropane ring leads to the existence of three possible stereoisomers.[1][2]

-

trans-1,2-Dibenzoylcyclopropane: This isomer exists as a pair of enantiomers: (1R,2R)-1,2-dibenzoylcyclopropane and (1S,2S)-1,2-dibenzoylcyclopropane. In the trans configuration, the two bulky benzoyl groups are positioned on opposite sides of the cyclopropane ring, which minimizes steric hindrance.[3] This arrangement results in a lower energy conformation, making the trans isomer the thermodynamically more stable product in many synthetic routes.[3]

-

cis-1,2-Dibenzoylcyclopropane: In the cis isomer, the benzoyl groups are on the same side of the cyclopropane ring. This molecule possesses a plane of symmetry and is therefore a meso compound, meaning it is achiral and superimposable on its mirror image. Consequently, there is only one cis stereoisomer.[4]

Synthesis and Interconversion

Synthesis of trans-1,2-Dibenzoylcyclopropane

A common and well-documented method for the synthesis of trans-1,2-dibenzoylcyclopropane is the base-catalyzed ring closure of 1,3-dibenzoylpropane.[5][6]

Experimental Protocol:

-

Enolate Formation: 1,3-Dibenzoylpropane is treated with a base, such as sodium hydroxide (B78521) in methanol, to deprotonate the α-carbon, forming a resonance-stabilized enolate.[5][6]

-

Halogenation: The enolate nucleophilically attacks a halogen, typically iodine, resulting in an α-halogenated intermediate.[5][6]

-

Second Enolate Formation: A second equivalent of the base removes another α-proton, generating a second enolate.[5][6]

-

Intramolecular Sₙ2 Reaction: The newly formed enolate then undergoes an intramolecular Sₙ2 reaction, attacking the carbon bearing the halogen and displacing it to form the cyclopropane ring.[5][6] This intramolecular cyclization is entropically favored.[5]

-

Workup and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of cold water. The crude product can be purified by recrystallization.[6]

The preference for the formation of the trans isomer is attributed to its greater thermodynamic stability, as it minimizes the steric repulsion between the two large benzoyl substituents.[3]

Synthesis of cis-1,2-Dibenzoylcyclopropane

While a direct, high-yield synthesis for cis-1,2-dibenzoylcyclopropane is not as commonly reported as for the trans isomer, its preparation can be achieved through photochemical isomerization of the trans isomer.[7]

Experimental Protocol (Photochemical Isomerization):

-

A solution of trans-1,2-dibenzoylcyclopropane in a suitable solvent (e.g., benzene) is degassed.[7]

-

The solution is irradiated with UV light (e.g., 300 nm) for a specific duration.[7]

-

The solvent is removed in vacuo, and the resulting mixture of cis and trans isomers can be separated by chromatography.[7]

It is important to note that this photochemical isomerization is often reversible for the unsubstituted this compound.[7]

Physical and Spectroscopic Properties

The different spatial arrangements of the benzoyl groups in the cis and trans isomers lead to distinct physical and spectroscopic properties.

Physical Properties

| Property | trans-1,2-Dibenzoylcyclopropane | cis-1,2-Dibenzoylcyclopropane |

| Molecular Formula | C₁₇H₁₄O₂ | C₁₇H₁₄O₂ |

| Molecular Weight | 250.29 g/mol | 250.29 g/mol |

| Boiling Point | 402.4 °C at 760 mmHg[8] | Not available |

| Density | 1.207 g/cm³[8] | Not available |

| Refractive Index | 1.623[8] | Not available |

| Melting Point | Not available | Not available |

Spectroscopic Data

While comprehensive, publicly available NMR and X-ray crystallography data for this compound are limited, some spectroscopic information has been reported, and expected values can be inferred from related structures.

Infrared (IR) Spectroscopy:

| Isomer | Carbonyl Stretching Frequency (νc=o) |

| trans | Expected around 1670-1685 cm⁻¹ |

| cis | Expected around 1690-1705 cm⁻¹ |

The higher carbonyl stretching frequency in the cis isomer is attributed to greater steric hindrance, which can affect the conjugation of the carbonyl groups with the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Aromatic Protons: Multiplets in the range of 7.0-8.2 ppm.

-

Cyclopropyl (B3062369) Protons: The protons on the cyclopropane ring would appear as complex multiplets in the upfield region, typically between 1.0 and 3.0 ppm. The coupling constants between the cyclopropyl protons would be characteristic of the cis or trans stereochemistry. In the trans isomer, the vicinal coupling constant (³J) between the C1-H and C2-H protons is expected to be smaller than the corresponding cis coupling in the cis isomer. The geminal coupling (²J) of the methylene (B1212753) protons on C3 would also be observable.

-

-

¹³C NMR:

-

Carbonyl Carbons: Resonances are expected in the downfield region, typically >190 ppm.

-

Aromatic Carbons: Signals would appear in the range of 120-140 ppm.

-

Cyclopropyl Carbons: The carbons of the cyclopropane ring would be observed in the upfield region, typically between 10 and 40 ppm. Due to symmetry, the cis isomer would show fewer signals in the ¹³C NMR spectrum than the trans enantiomers.

-

X-ray Crystallography:

No specific crystal structure data for this compound was found in the public domain. However, a crystal structure analysis would provide definitive proof of the stereochemistry and detailed information on bond lengths and angles. For the trans isomer, the benzoyl groups would be oriented on opposite faces of the cyclopropane ring. In the cis isomer, these groups would be on the same face, leading to a more sterically crowded structure.

Relevance to Drug Development

The cyclopropane ring is a valuable structural motif in medicinal chemistry.[9][10] Its rigid nature can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target.[11] The incorporation of a cyclopropane ring can also influence a molecule's metabolic stability and pharmacokinetic properties.[11]

While no specific biological activities for this compound itself are widely reported, various derivatives of cyclopropane carboxamides and other cyclopropane-containing compounds have demonstrated a broad range of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Amide derivatives containing a cyclopropane ring have been synthesized and shown to possess activity against bacteria and fungi.[12]

-

Antitumor Activity: Phenylcyclopropane carboxamide derivatives have been investigated for their antiproliferative effects on cancer cell lines.[11]

-

Enzyme Inhibition: The unique electronic and steric properties of the cyclopropane ring can be exploited to design potent enzyme inhibitors.[10]

The this compound core, with its two reactive carbonyl groups and defined stereochemistry, serves as a versatile starting point for the synthesis of a diverse library of compounds for biological screening.

Conclusion

This compound is a molecule of significant interest due to its stereochemical properties and the synthetic versatility offered by its functional groups. The trans isomer is the more thermodynamically stable and readily synthesized product, while the cis isomer can be obtained via photochemical isomerization. Although detailed experimental spectroscopic and crystallographic data are not widely available, the structural and chemical properties of these isomers can be logically inferred. The established biological relevance of the cyclopropane moiety in medicinal chemistry positions this compound as a valuable building block for the development of new therapeutic agents. Further research to fully characterize its isomers and explore their reactivity and biological activity is warranted.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (Solved) - Synthesis of cis 1,2 dibenzoylcyclopropane. Why is the product you... - (1 Answer) | Transtutors [transtutors.com]

- 4. chegg.com [chegg.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. trans-1,2-dibenzoylcyclopropane | 38400-84-9 [chemnet.com]

- 9. researchgate.net [researchgate.net]

- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 11. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 1,2-dibenzoylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dibenzoylcyclopropane, a molecule of interest in synthetic chemistry and drug design due to its rigid cyclopropane (B1198618) scaffold. This document details the synthesis, separation, and characterization of the cis and trans stereoisomers, including a pair of enantiomers and a meso compound.

Core Concepts: Stereoisomerism in this compound

This compound exists as three stereoisomers due to the presence of two chiral centers at the C1 and C2 positions of the cyclopropane ring.[1]

-

Trans Isomers: The two benzoyl groups are on opposite sides of the cyclopropane ring. This configuration results in a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers: (1R,2R)-1,2-dibenzoylcyclopropane and (1S,2S)-1,2-dibenzoylcyclopropane. The trans isomer is generally the more thermodynamically stable product in many synthetic routes due to reduced steric hindrance between the bulky benzoyl groups.[2][3]

-

Cis Isomer: The two benzoyl groups are on the same side of the cyclopropane ring. This arrangement possesses a plane of symmetry, rendering the molecule achiral, despite the presence of two chiral centers. This type of compound is known as a meso compound.

Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes the available quantitative data for the stereoisomers of this compound.

| Property | trans-1,2-dibenzoylcyclopropane | cis-1,2-dibenzoylcyclopropane | Data Source(s) |

| Physical Properties | |||

| Melting Point | Not specified in searched literature | 123-124 °C | [4] (for a substituted analog) |

| Boiling Point | 402.4 °C at 760 mmHg | Not available | [5] |

| Density | 1.207 g/cm³ | Not available | [5] |

| Refractive Index | 1.623 | Not available | [5] |

| Flash Point | 150.7 °C | Not available | [5] |

| Spectroscopic Data | |||

| Carbonyl Frequency (IR) | 1656 cm⁻¹ | 1689 cm⁻¹ | [4] (for a substituted analog) |

| UV Maxima (nm) | 245, 278, 317 | 243, 277, 320 | [4] (for a substituted analog) |

| Optical Properties | |||

| Specific Rotation | For (+)-trans isomer: +22.48°For (-)-trans isomer: -20.04° (for a phenyl-substituted analog) | Not applicable (meso) | [4] |

-

trans-1,2-dibenzoylcyclopropane: Due to C₂ symmetry, the ¹H NMR spectrum would show one signal for the two equivalent methine protons and a complex multiplet for the methylene (B1212753) protons. The ¹³C NMR spectrum would show one signal for the two equivalent methine carbons, one for the methylene carbon, and signals for the benzoyl groups.

-

cis-1,2-dibenzoylcyclopropane: Due to Cₛ symmetry, the ¹H NMR spectrum would show one signal for the two equivalent methine protons and two separate signals for the diastereotopic methylene protons. The ¹³C NMR spectrum would exhibit one signal for the two equivalent methine carbons, one for the methylene carbon, and signals for the benzoyl groups.

Experimental Protocols

Synthesis of trans-1,2-dibenzoylcyclopropane

The synthesis of trans-1,2-dibenzoylcyclopropane is typically achieved through a base-catalyzed ring closure of 1,3-dibenzoylpropane.[6][7] The mechanism involves the formation of an enolate, followed by halogenation at the α-position, formation of a second enolate, and subsequent intramolecular Sₙ2 reaction to form the cyclopropane ring.[6][7]

Materials:

-

1,3-dibenzoylpropane

-

0.67 M Sodium hydroxide (B78521) in methanol solution

-

0.67 M Iodine in methanol solution

-

Ice-cold water

Procedure:

-

In a large reaction tube, combine 400 mg of 1,3-dibenzoylpropane, 5 mL of methanol, and 7 mL of a 0.67 M sodium hydroxide in methanol solution.

-

Warm the mixture in a water bath (40-45 °C) and swirl until all the solid has dissolved.[6]

-

Slowly add 2.5 mL of a 0.67 M iodine in methanol solution dropwise to the reaction mixture.

-

After the addition is complete, continue heating the reaction mixture in the water bath for 40 minutes, swirling periodically.[6]

-

Cool the reaction tube to room temperature.

-

While stirring with a glass rod, add ice-cold water until a precipitate forms.[6]

-

Chill the mixture in an ice bath for 10-15 minutes to maximize precipitation.[6]

-

Collect the crude product by vacuum filtration and wash the solid with 3-4 mL of cold water.[6]

-

Recrystallize the solid from a methanol-water solvent pair to obtain purified trans-1,2-dibenzoylcyclopropane.[7]

Synthesis of cis-1,2-dibenzoylcyclopropane via Photochemical Isomerization

The cis isomer can be obtained through the photochemical isomerization of the trans isomer.[4] This process is reversible for the unsubstituted this compound.[4]

Materials:

-

trans-1,2-dibenzoylcyclopropane

-

Benzene (B151609) (or other suitable solvent)

-

UV photoreactor (e.g., with 300 nm lamps)

-

Nitrogen gas

Procedure:

-

Dissolve a known amount of trans-1,2-dibenzoylcyclopropane in benzene in a quartz reaction vessel.

-

Degas the solution with nitrogen for at least 30 minutes to remove oxygen, which can quench the excited state.[4]

-

Irradiate the solution with 300 nm UV light. The reaction progress can be monitored by techniques such as GC or HPLC.

-

Once a photostationary state is reached (the ratio of cis to trans isomers remains constant), stop the irradiation.

-

Remove the solvent in vacuo.

-

Separate the cis and trans isomers using column chromatography on silica (B1680970) gel.

Chiral Resolution of (±)-trans-1,2-dibenzoylcyclopropane

The enantiomers of trans-1,2-dibenzoylcyclopropane can be separated using chiral high-performance liquid chromatography (HPLC).[8] While a specific protocol for the title compound is not detailed, a general approach using chiral stationary phases like Chiralcel OD or Chiralcel OJ is effective for trans-1,2-disubstituted cyclopropanes.[8] An alternative method involves the formation of diastereomers, their separation, and subsequent regeneration of the enantiomers, as demonstrated for a similar compound.[4]

Method 1: Chiral HPLC

-

Column: Chiralcel OD-H or a similar polysaccharide-based chiral stationary phase.

-

Mobile Phase: A mixture of hexane (B92381) and 2-propanol. The optimal ratio should be determined experimentally to achieve baseline separation.

-

Detection: UV detector at a wavelength where the benzoyl chromophore absorbs strongly (e.g., 254 nm).

-

Procedure: Dissolve the racemic trans-1,2-dibenzoylcyclopropane in the mobile phase and inject it onto the column. The two enantiomers will elute at different retention times. Collect the separated fractions and remove the solvent to obtain the pure enantiomers.

Method 2: Diastereomeric Ketal Formation (adapted from a similar compound) [4]

-

Ketal Formation: React racemic trans-1,2-dibenzoylcyclopropane with a chiral diol, such as (2R,3R)-(-)-2,3-butanediol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in benzene with a Dean-Stark trap to remove water. This will form a mixture of two diastereomeric ketals.

-

Separation: Separate the diastereomeric ketals by fractional crystallization or column chromatography.

-

Hydrolysis: Hydrolyze each separated diastereomer with aqueous acid (e.g., hydrochloric acid in THF/water) to cleave the ketal and regenerate the individual enantiomers of trans-1,2-dibenzoylcyclopropane.

-

Purification: Purify the resulting enantiomers by column chromatography.

Mandatory Visualization

Caption: Synthesis of trans-1,2-dibenzoylcyclopropane.

Caption: Relationship between stereoisomers.

References

- 1. Solved Synthesis of Trans-1,2-DibenzoylcyclopropaneThere are | Chegg.com [chegg.com]

- 2. (Solved) - Synthesis of cis 1,2 dibenzoylcyclopropane. Why is the product you... - (1 Answer) | Transtutors [transtutors.com]

- 3. chegg.com [chegg.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. trans-1,2-dibenzoylcyclopropane | 38400-84-9 [chemnet.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. sciencemadness.org [sciencemadness.org]

- 8. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Aromatic and Aliphatic Substituents on the Photochemical Properties of Dibenzoylcyclopropanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photochemical properties of substituted dibenzoylcyclopropanes. The core focus is on the cis-trans isomerization mechanisms and the profound influence of substituents at the C3 position of the cyclopropane (B1198618) ring on reaction pathways and efficiencies. This document synthesizes key findings on the photochemistry of 1,2-dibenzoyl-3-methylcyclopropane and 1,2-dibenzoyl-3-phenylcyclopropane, offering valuable insights for the design of photosensitive molecules in drug development and materials science.

Introduction to Dibenzoylcyclopropane Photochemistry

Dibenzoylcyclopropanes are a class of cyclopropyl (B3062369) ketones that exhibit rich and varied photochemical behavior. Upon absorption of ultraviolet (UV) light, these molecules can undergo several transformations, most notably cis-trans isomerization and ring-opening reactions. The efficiency and pathway of these photoreactions are highly dependent on the nature of the substituents attached to the cyclopropane ring. Understanding these substituent effects is critical for controlling the photochemical outcome and designing molecules with specific light-induced functions.

The fundamental photochemical process for arylcyclopropanes and cyclopropyl ketones involves the cleavage of a cyclopropane ring bond to form a 1,3-diradical intermediate.[1] The stability and subsequent reaction pathways of this diradical are dictated by the electronic and steric properties of the substituents. In 1,2-dibenzoylcyclopropanes, the presence of two carbonyl groups significantly influences the photochemistry, primarily proceeding through the cleavage of the bond beta to both carbonyl groups (the C1-C2 bond).

Quantitative Photochemical Data

The photochemical efficiency of isomerization is quantified by the quantum yield (Φ), which represents the number of molecules undergoing a specific event for each photon absorbed. The data below, derived from studies on 1,2-dibenzoyl-3-substituted cyclopropanes, highlights the impact of the substituent on the reaction's efficiency and reversibility.[1]

| Compound | Substituent (R) | Isomerization Pathway | Quantum Yield (Φ) of cis → trans Isomerization | Product Conversion | Ref. |

| cis-1,2-dibenzoyl-3-methylcyclopropane | Methyl | Reversible (cis ⇌ trans) | Not Reported | Not Quantitative | [1] |

| cis-1,2-dibenzoyl-3-phenylcyclopropane | Phenyl | Irreversible (cis → trans) | 0.27 | 91-96% | [1] |

Photochemical Reaction Mechanisms

The photochemical isomerization of 1,2-dibenzoyl-3-substituted cyclopropanes proceeds through the formation of 1,3-diradical intermediates. However, the nature of the C3 substituent dictates the specific bond cleavage sites and the subsequent fate of the diradical, leading to dramatically different overall reactions.

Reversible Isomerization of cis-1,2-Dibenzoyl-3-methylcyclopropane

Irradiation of cis-1,2-dibenzoyl-3-methylcyclopropane (cis-1a ) in benzene (B151609) with 300 nm light leads to the formation of its trans isomer. This reaction is reversible, with the system reaching a photostationary state containing both isomers. The primary photochemical step is the cleavage of the C1-C2 bond, which is beta to both benzoyl groups, to form a 1,3-diradical intermediate. Bond rotation within this intermediate, followed by ring closure, can regenerate either the cis or trans isomer.[1]

References

A Technical Guide to the Synthesis and Properties of 1,2-Dibenzoylcyclopropane Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane (B1198618) ring, a fundamental three-membered carbocycle, is a recurring motif in numerous biologically active compounds and a valuable building block in synthetic organic chemistry. Its inherent ring strain and unique electronic properties confer specific conformational constraints and reactivity patterns to molecules. When vicinally substituted with two benzoyl groups, the resulting 1,2-dibenzoylcyclopropane scaffold presents a unique pharmacophore with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound and its analogs, summarizes their known chemical and biological properties, and presents detailed experimental protocols for their preparation. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

The unique structural and electronic features of the cyclopropane ring have long intrigued chemists, leading to its incorporation into a wide array of molecules with significant biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2] The presence of two aroyl substituents on adjacent carbons of the cyclopropane ring, as seen in 1,2-diaroylcyclopropanes, creates a class of compounds with a distinctive three-dimensional structure and potential for diverse biological interactions. This guide focuses specifically on this compound and its analogs, detailing their synthesis and exploring their chemical and biological characteristics.

Synthesis of this compound Analogs

The synthesis of 1,2-dibenzoylcyclopropanes can be achieved through several synthetic strategies. The most common and well-documented method for the parent compound is the base-catalyzed intramolecular cyclization of 1,3-dibenzoylpropane (B1583371).[3][4] Modifications of this and other methods can provide access to a range of substituted analogs.

Base-Catalyzed Intramolecular Cyclization

This method involves the formation of an enolate from a 1,3-dicarbonyl precursor, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. A common variation of this is the reaction of 1,3-dibenzoylpropane with a base in the presence of iodine.[3][4] The reaction proceeds through a tandem enolization, iodination, and subsequent intramolecular cyclization. This method predominantly yields the more thermodynamically stable trans-isomer.

Metal-Catalyzed Cyclopropanation

Transition metal-catalyzed reactions of alkenes with carbenes or carbenoids are a powerful tool for the synthesis of cyclopropanes.[5] For the synthesis of 1,2-diaroylcyclopropanes, this could involve the reaction of a substituted dibenzoylethene with a suitable carbene precursor under the influence of catalysts such as those based on rhodium or copper.

Oxidative Cyclization of 1,5-Diketones

A method for the synthesis of 1-aryl-2,3-diaroyl cyclopropanes has been developed involving the iodine/DBU-mediated oxidative cyclization of 1,3,5-triaryl-1,5-diketones.[6] This approach offers a pathway to more highly substituted analogs.

Chemical and Physical Properties

This compound exists as cis and trans stereoisomers. The trans isomer is generally the more stable and more commonly synthesized product due to reduced steric strain between the two bulky benzoyl groups.[7][8]

Table 1: Physical Properties of trans-1,2-Dibenzoylcyclopropane

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄O₂ | [9] |

| Molecular Weight | 250.29 g/mol | [9] |

| Melting Point | Not specified | |

| Boiling Point | 402.4 °C at 760 mmHg | [9] |

| Density | 1.207 g/cm³ | [9] |

| Refractive Index | 1.623 | [9] |

| Flash Point | 150.7 °C | [9] |

Biological Activities and Potential Applications

While extensive biological data for a wide range of this compound analogs is not yet available in the public domain, the broader class of cyclopropane-containing molecules and diaroyl compounds have demonstrated significant potential in medicinal chemistry.

Antimicrobial and Antifungal Activity

Cyclopropane derivatives have been reported to exhibit a wide spectrum of antimicrobial and antifungal activities.[1][2] Amide derivatives of cyclopropanes, for instance, have shown activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[10] The mechanism of action for some antimicrobial cyclopropane-containing fatty acids is thought to involve the disruption of bacterial cell membranes.[3]

Table 2: Antimicrobial Activity of Selected Cyclopropane Analogs

| Compound | Organism | Activity (MIC₈₀, µg/mL) | Reference |

| Compound F5 | Staphylococcus aureus | 32 | [10] |

| Compound F9 | Staphylococcus aureus | 64 | [10] |

| Compound F53 | Staphylococcus aureus | 64 | [10] |

| Compound F9 | Escherichia coli | 32 | [10] |

| Compound F31 | Escherichia coli | 64 | [10] |

| Compound F45 | Escherichia coli | 64 | [10] |

| Compound F8 | Candida albicans | 16 | [10] |

| Compound F24 | Candida albicans | 16 | [10] |

| Compound F42 | Candida albicans | 16 | [10] |

Note: The compounds in this table are amide derivatives of 2-phenylcyclopropane-1-carboxylic acid and not direct analogs of this compound. This data is presented to illustrate the potential antimicrobial and antifungal activity of the cyclopropane scaffold.

Anticancer Activity

Numerous cyclopropane-containing compounds have been investigated for their anticancer properties.[11] The rigid cyclopropane scaffold can serve to orient functional groups in a precise manner for interaction with biological targets. The cytotoxic effects of these compounds are often attributed to the induction of apoptosis.[12]

Table 3: Cytotoxic Activity of Selected Cyclopropane Analogs

| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |

| Compound 3f | Various cancer cell lines | Moderate | [8] |

| Compound 3h | Various cancer cell lines | Moderate | [8] |

Note: The compounds in this table are N(2)-substituted-1,2,3-triazoles fused to a steroidal D-ring containing a cyclopropane moiety and not direct analogs of this compound. This data is presented to illustrate the potential anticancer activity of the cyclopropane scaffold.

Experimental Protocols

Synthesis of trans-1,2-Dibenzoylcyclopropane[3][4]

This protocol describes the base-catalyzed ring closure of 1,3-dibenzoylpropane.

Materials:

-

1,3-Dibenzoylpropane (1,5-diphenyl-1,5-pentanedione)

-

Sodium hydroxide (B78521)

-

Iodine

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask (25 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Syringe and needle

-

Büchner funnel and filter flask

-

Beakers

-

Graduated cylinders

Procedure:

-

To a 25-mL round-bottom flask, add 400 mg of 1,3-dibenzoylpropane and a magnetic stir bar.

-

Add 5 mL of methanol and 7 mL of a 0.67 M solution of sodium hydroxide in methanol.

-

Stir the mixture until the 1,3-dibenzoylpropane has dissolved.

-

While stirring, add 2.5 mL of a 0.67 M solution of iodine in methanol dropwise via a syringe over a period of about 5 minutes. The solution will turn brown. Continue stirring and adding the iodine solution until the brown color persists.

-

After the addition of iodine is complete, heat the reaction mixture in a water bath at 40-45 °C for 40 minutes. Swirl the flask occasionally.

-

Allow the reaction mixture to cool to room temperature.

-

While stirring with a glass rod, add ice-cold water dropwise until a precipitate forms.

-

Place the flask in an ice bath for 10-15 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with three portions of cold water (3-4 mL each).

-

Recrystallize the crude product from a methanol-water solvent pair. Dissolve the solid in a minimum amount of hot methanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Dry the final product and determine its melting point and yield.

Visualizations

Synthetic Pathway for trans-1,2-Dibenzoylcyclopropane

Caption: Synthetic route to trans-1,2-dibenzoylcyclopropane.

Proposed Mechanism of Anticancer Action

While the specific signaling pathways affected by this compound analogs are not well-defined, a plausible mechanism, based on related compounds that induce apoptosis, involves the activation of caspase cascades.[12]

Caption: Hypothesized apoptotic signaling pathway.

Conclusion and Future Directions

This compound and its analogs represent a class of compounds with significant synthetic interest and untapped biological potential. The established synthetic routes provide a solid foundation for the generation of diverse libraries of these molecules. While the biological activities of this specific class of compounds are not yet extensively explored, the known properties of related cyclopropane and diaroyl compounds suggest that they may hold promise as antimicrobial, antifungal, or anticancer agents. Future research should focus on the systematic synthesis and biological evaluation of a wide range of substituted this compound analogs to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways through which these compounds exert their biological effects. Such studies will be crucial for the rational design and development of novel therapeutic agents based on the this compound scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and antimicrobial activity of new 2-[p-substituted-benzyl]-5-[substituted-carbonylamino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Insights into the Ring-Opening Reactions of 1,2-Dibenzoylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanistic studies surrounding the ring-opening reactions of 1,2-dibenzoylcyclopropane. This compound serves as a valuable model system for understanding the intricate stereochemical and kinetic details of cyclopropane (B1198618) ring-opening processes, which are of significant interest in organic synthesis and drug development due to the prevalence of three-membered rings in bioactive molecules. This document summarizes key quantitative data, details experimental protocols for relevant transformations, and visualizes the proposed reaction pathways.

Introduction to this compound Ring-Opening Reactions

This compound, existing as cis and trans stereoisomers, undergoes ring-opening reactions under both thermal and photochemical conditions. These reactions can lead to cis-trans isomerization or rearrangement to form heterocyclic compounds such as 2,3-dihydrofurans. The regioselectivity and stereoselectivity of these transformations are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules for electrocyclic reactions, and are influenced by the nature of the substituents and the reaction conditions.

The mechanistic pathways for these reactions are believed to involve the formation of diradical intermediates. The stability and subsequent reaction pathways of these intermediates dictate the final product distribution. Understanding these mechanisms is crucial for controlling the outcome of reactions involving cyclopropane rings and for the rational design of synthetic routes to complex molecules.

Quantitative Data on Ring-Opening Reactions

While specific kinetic data for the thermal ring-opening of this compound is not extensively documented in the literature, data from closely related compounds provide valuable insights. The photochemical isomerization, however, has been studied more directly.

| Reaction | Compound | Parameter | Value | Conditions |

| Thermal cis-trans Isomerization | cis-1,2-Diphenylcyclopropane (analogue) | Activation Energy (Ea) | 33.5 ± 1.1 kcal/mol | Liquid phase, 168-220 °C |

| Pre-exponential Factor (A) | 1011.2 ± 0.5 s-1 | |||

| Photochemical cis-trans Isomerization | cis,trans-1,2-Dibenzoyl-3-phenylcyclopropane | Quantum Yield (Φ) | 0.27 | Benzene (B151609), 300 nm irradiation[1] |

| Product Distribution in Photochemical Isomerization | cis,trans-1,2-Dibenzoyl-3-phenylcyclopropane | Conversion to trans isomer | 91-96% | Benzene, 300 nm irradiation[1] |

Note: The thermal isomerization data is for 1,2-diphenylcyclopropane (B6335939) and serves as an approximation for the behavior of this compound due to the structural similarity.

Experimental Protocols

Synthesis of trans-1,2-Dibenzoylcyclopropane[2][3]

This procedure describes a base-catalyzed ring closure of 1,3-dibenzoylpropane (B1583371).

Materials:

-

1,3-Dibenzoylpropane

-

0.67 M Sodium hydroxide (B78521) in methanol

-

0.67 M Iodine in methanol

-

Ice-cold water

Procedure:

-

Dissolve 400 mg of 1,3-dibenzoylpropane in 5 mL of methanol in a 25-mL round-bottom flask.

-

Add 5 mL of 0.67 M sodium hydroxide in methanol solution and a boiling chip.

-

Heat the mixture in a warm water bath (50-80 °C) with swirling until all the solid has dissolved.

-

Fit the flask with a Claisen adapter, a rubber septum, and a reflux condenser.

-

Through the rubber septum, add 2.5 mL of 0.67 M iodine in methanol solution dropwise via a syringe.

-

After the iodine addition is complete, continue heating the reaction for an additional 40 minutes.

-

Allow the flask to cool to room temperature and then place it in an ice bath.

-

Add ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a methanol/water solvent pair to obtain pure trans-1,2-dibenzoylcyclopropane.

Photochemical cis-trans Isomerization of 1,2-Dibenzoyl-3-phenylcyclopropane[1]

This protocol describes the photochemical conversion of the cis to the trans isomer.

Materials:

-

cis,trans-1,2-Dibenzoyl-3-phenylcyclopropane

-

Benzene (spectroscopic grade)

-

Nitrogen gas

Procedure:

-

Prepare a solution of cis,trans-1,2-dibenzoyl-3-phenylcyclopropane in benzene in a quartz reaction vessel.

-

Degas the solution with a stream of nitrogen for at least 30 minutes.

-

Irradiate the solution with a suitable UV lamp (e.g., 300 nm).

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., GC, HPLC, or NMR).

-

Upon completion, remove the solvent under reduced pressure.

-

The product, trans,trans-1,2-dibenzoyl-3-phenylcyclopropane, can be purified by silica (B1680970) gel chromatography if necessary.

Mechanistic Pathways and Visualizations

The ring-opening reactions of this compound can be understood through the lens of electrocyclic reaction theory and the behavior of radical intermediates.

Thermal Ring-Opening: A Conrotatory Electrocyclic Reaction